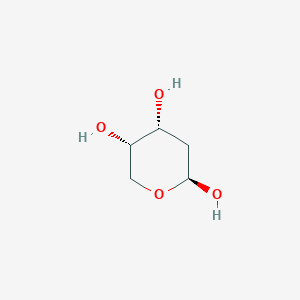

(2S,4R,5S)-tetrahydropyran-2,4,5-triol

Description

Significance of Tetrahydropyran (B127337) Architectures in Heterocyclic Chemistry

Tetrahydropyran rings are fundamental components of a multitude of natural products, including carbohydrates, polyether antibiotics, and marine toxins. researchgate.netnih.gov This widespread occurrence in nature has established the THP framework as a critical target for synthetic chemists. The ability of the oxygen atom to act as a hydrogen bond acceptor, coupled with the defined spatial arrangement of substituents on the ring, allows for precise molecular recognition and interaction with biological targets. acs.org In medicinal chemistry, the incorporation of a tetrahydropyran scaffold can improve a drug candidate's pharmacokinetic profile by modulating properties such as solubility and metabolic stability. acs.org

Overview of Stereochemical Complexity in Tetrahydropyran-2,4,5-triol

The compound (2S,4R,5S)-tetrahydropyran-2,4,5-triol presents a fascinating case of stereochemical complexity. With three stereogenic centers at positions 2, 4, and 5, a total of 2³ or eight stereoisomers are possible. The specific (2S,4R,5S) configuration dictates a precise three-dimensional arrangement of the three hydroxyl groups.

Historical Context of Related Trihydroxylated Cyclic Ethers in Chemical Synthesis

The synthesis of cyclic ethers has a rich history, with early methods often relying on intramolecular Williamson ether synthesis from haloalcohols. libretexts.org The development of methods for the stereoselective synthesis of substituted tetrahydropyrans has been a continuous area of research. researchgate.netyork.ac.uk Early approaches often lacked precise stereocontrol, leading to mixtures of diastereomers.

The advent of modern synthetic methodologies, such as the Prins cyclization, hetero-Diels-Alder reactions, and various metal-catalyzed cyclizations, has provided chemists with powerful tools to construct highly functionalized tetrahydropyran rings with excellent stereoselectivity. researchgate.netorganic-chemistry.org The synthesis of polyhydroxylated systems, like trihydroxylated cyclic ethers, has been particularly important in the context of carbohydrate chemistry and the total synthesis of complex natural products. These historical developments have laid the groundwork for tackling the intricate synthetic challenges posed by specific stereoisomers such as This compound . rsc.org

Interactive Data Table: Properties of Tetrahydropyran-2,4,5-triol

While experimental data for the specific (2S,4R,5S) stereoisomer is limited, computational data from public databases provides insight into its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₄ | PubChem nih.gov |

| Molecular Weight | 134.13 g/mol | PubChem nih.gov |

| XLogP3 | -1.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Research Findings on Substituted Tetrahydropyrans

Research into substituted tetrahydropyrans has yielded a wealth of information regarding their conformational preferences and reactivity. Studies have shown that the conformational equilibrium of substituents on a tetrahydropyran ring is influenced by a combination of steric hindrance and stereoelectronic effects. For instance, the anomeric effect often favors an axial orientation for electronegative substituents at the C2 position, counteracting the steric preference for an equatorial position. acs.orgnih.gov

Computational studies on monosubstituted tetrahydropyrans have provided quantitative insights into these conformational energies. acs.orgnih.govmst.edu These findings are crucial for predicting the most stable conformation of polysubstituted derivatives like This compound and for designing stereoselective syntheses. The interplay of the three hydroxyl groups in this specific isomer would lead to a complex network of intramolecular hydrogen bonding, further influencing its conformational landscape.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

134.13 g/mol |

IUPAC Name |

(2S,4R,5S)-oxane-2,4,5-triol |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5+/m1/s1 |

InChI Key |

ZVQAVWAHRUNNPG-WISUUJSJSA-N |

Isomeric SMILES |

C1[C@H]([C@H](CO[C@@H]1O)O)O |

Canonical SMILES |

C1C(C(COC1O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,4r,5s Tetrahydropyran 2,4,5 Triol and Its Stereoisomers

General Strategies for Tetrahydropyran (B127337) Ring Construction

Significant progress in the synthesis of THP rings has been made through the application of several key methods, including cyclizations involving oxocarbenium ions, reductions of cyclic hemiketals, Michael reactions, cycloadditions, epoxide ring-openings, and metal-mediated cyclizations. rsc.orgrsc.org These strategies provide robust pathways to the core tetrahydropyran structure.

The cyclization onto an oxocarbenium ion intermediate is a cornerstone of tetrahydropyran synthesis, with the Prins cyclization being the most prominent example. bohrium.com This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. rsc.org The resulting oxocarbenium ion is trapped intramolecularly by the alkene nucleophile, forming the six-membered ring. beilstein-journals.org The stereochemical outcome of the reaction can often be controlled by thermodynamic factors, typically favoring the formation of 2,6-cis-substituted tetrahydropyrans. rsc.org

Several variants of this reaction have been developed to enhance its scope and utility:

Silyl-Prins Reaction : In this variant, the oxocarbenium ion is trapped by nucleophiles such as allylsilanes or vinylsilanes, providing an efficient route to a variety of functionalized tetrahydropyrans. beilstein-journals.org

Mukaiyama Aldol (B89426)–Prins (MAP) Cyclization : This cascade reaction begins with a Mukaiyama aldol reaction, and the subsequent oxocarbenium ion is trapped by an internal nucleophile, such as an enol ether, to form the THP ring. beilstein-journals.orgacs.org This approach avoids side reactions by efficiently trapping the reactive intermediate. beilstein-journals.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Silyl (B83357) Prins Reaction | Homoallylic alcohol and aldehyde | TMSOTf | Exo-olefin dimer (for Cyanolide A synthesis) | 76% | rsc.org |

| Prins Reaction | Homoallylic alcohol (3) and 4-tosyloxybenzaldehyde (4) | TMSOTf | Dihydropyran (5), precursor to (-)-Centrolobine | 87% | rsc.org |

| Prins Cyclization | β-keto ester (8) and alkynal (9) | In(OTf)3 | Tetrahydropyran-4-one (11) | - | rsc.org |

| Mukaiyama Aldol-Prins | Homoallylic enol ether and ketone/aldehyde | Lewis Acid | Substituted tetrahydropyran (3) | - | acs.org |

The formation of tetrahydropyran rings can also be achieved through the reduction of cyclic hemiketals. rsc.org This method proceeds via a cyclic oxocarbenium ion intermediate, which is then reduced. The stereoselectivity of the final product is determined by the trajectory of the nucleophilic attack (hydride delivery) on this intermediate. This strategy has been successfully applied in the synthesis of natural product fragments, such as the C1–C13 segment of zincophorin. rsc.org

Intramolecular oxy-Michael reactions have gained popularity as a reliable method for constructing THP rings. rsc.org This strategy involves the conjugate addition of an internal hydroxyl group to an α,β-unsaturated system, such as a ketone, ester, or nitrile, to form the six-membered ring. The stereochemical outcome can be influenced by the reaction conditions and the nature of the substrate. For instance, the diastereoselective construction of a 2,6-cis-disubstituted tetrahydropyran subunit of (+)-dactylolide was accomplished using an oxy-Michael reaction catalyzed by pyrrolidine. rsc.org

A related, more complex strategy is the Mukaiyama-Michael cascade reaction. This annulation process combines homoallylic enol ethers with α,β-unsaturated ketones or esters. nih.gov The reaction is initiated by a Mukaiyama-Michael addition, which forms an oxocarbenium ion. This intermediate then undergoes a rapid 2-oxonia-Cope rearrangement, and the resulting zwitterion collapses to yield the tetrahydropyran ring. acs.orgnih.gov

| Homoallylic Enol Ether | Enone/Acrylate | Promoter | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Compound 1 | 3-Butene-2-one (5) | TiBr4, DTBMP | High | Single diastereomer | acs.org |

| Various | 3-Butene-2-one (5) | TiBr4, DTBMP | 63-74% | Single diastereomer (most cases) | acs.org |

| Various | 2-Cyclohexenone | TiBr4, DTBMP | - | Mixture of diastereomers | acs.org |

| Various | Ethyl acrylate | - | - | Diastereomeric mixtures | nih.gov |

The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition strategy for the construction of functionalized dihydropyran rings, which can be readily converted to tetrahydropyrans. rsc.org This reaction involves a 1-oxadiene reacting with a dienophile, or an olefin reacting with an α,β-unsaturated carbonyl compound (an inverse electron demand HDA). nih.gov The HDA approach offers excellent control over regioselectivity and stereoselectivity. An asymmetric HDA reaction using Jacobsen's catalyst was employed to construct the THP ring in the synthesis of the macrolactone core of (+)-neopeltolide. rsc.org Similarly, this strategy has been utilized in the total syntheses of complex natural products like pederin (B1238746) and (-)-lasonolide A. rsc.org

The intramolecular epoxide ring opening (IERO) of 4,5-epoxy alcohols is a widely used method for synthesizing both tetrahydrofuran (B95107) (THF) and tetrahydropyran (THP) rings. nih.gov The formation of the six-membered THP ring requires a 6-endo-tet cyclization, a process that is generally disfavored according to Baldwin's rules for hydroxyl-to-epoxide cyclizations. researchgate.net However, several strategies have been developed to promote the desired 6-endo pathway over the competing 5-exo closure that yields THF rings. nih.govbris.ac.uk

Key strategies to achieve 6-endo selectivity include:

Substrate Control : Incorporating a π-system (e.g., an alkene or alkyne) adjacent to the epoxide can stabilize the partial positive charge that develops in the 6-endo transition state, thereby favoring THP formation. nih.govcore.ac.uk This approach was pioneered by Nicolaou during synthetic studies toward brevetoxin (B15176840) B. nih.govcore.ac.uk

Destabilization of the 5-exo Pathway : Judicious placement of electron-withdrawing groups, such as a sulfonyl group, can destabilize the 5-exo transition state, making the 6-endo cyclization the preferred pathway. nih.govcore.ac.uk

Reagent Control : The choice of catalyst can dramatically influence the regioselectivity. While Brønsted acids may favor the 5-exo product, bulky Lewis acids like TIPSOTf can promote the 6-endo cyclization due to steric repulsion in the 5-exo transition state. nih.gov

| Substrate Type | Catalyst/Conditions | Favored Product | Rationale | Reference |

|---|---|---|---|---|

| Alkenic Epoxide | Brønsted Acid | Tetrahydropyran (6-endo) | Stabilization of the 6-endo transition state | nih.govcore.ac.uk |

| Epoxysulfone | Brønsted Acid | Tetrahydropyran (6-endo) | Destabilization of the 5-exo transition state | nih.govcore.ac.uk |

| Trisubstituted Epoxide (114) | Brønsted Acid (in DCM) | Tetrahydrofuran (5-exo) | Attack at the less substituted epoxide carbon | nih.gov |

| Trisubstituted Epoxide (114) | TIPSOTf | Tetrahydropyran (6-endo) | Steric repulsion in the 5-exo transition state | nih.gov |

| Vinyl Epoxide | Palladium Catalyst | Tetrahydropyran (6-endo) | Formation of a π-allylpalladium intermediate | nih.gov |

Transition metal-catalyzed cyclizations offer powerful and versatile routes to tetrahydropyran rings. rsc.org Palladium catalysis, in particular, has been extensively developed for this purpose. nih.govacs.org These methods often involve the intramolecular reaction of an oxygen nucleophile with a metal-activated π-system.

Notable palladium-catalyzed strategies include:

Intramolecular Alkoxycarbonylation : A palladium catalyst can facilitate the intramolecular alkoxycarbonylation of a diol, leading to the formation of a substituted tetrahydropyran. rsc.org

Activation of Vinyl Epoxides : As pioneered by Trost, palladium catalysts can activate vinyl epoxides to form a π-allylpalladium intermediate. The subsequent intramolecular attack by a tethered alcohol nucleophile proceeds exclusively through a 6-endo pathway to yield the THP ring. nih.gov

Oxidative Heck Redox-Relay : This strategy has been applied to the stereoselective synthesis of 2,6-trans-tetrahydropyrans from a dihydropyranyl alcohol, demonstrating the utility of modern palladium catalysis in accessing specific stereoisomers. acs.org

Alder-Ene/Palladium-Catalyzed Cyclization : A tandem sequence involving a ruthenium-catalyzed Alder-ene reaction to create a precursor, followed by a palladium-catalyzed cyclization using a chiral ligand, can afford enantioenriched 2,6-cis tetrahydropyrans. rsc.org

| Reaction Type | Catalyst System | Key Transformation | Product Example | Yield | Reference |

|---|---|---|---|---|---|

| Intramolecular Alkoxycarbonylation | Palladium catalyst | Diol (140) cyclization | Tetrahydropyran (141) for (+)-Neopeltolide | 83% | rsc.org |

| Alder-Ene / Cyclization | 1. Ruthenium catalyst 2. Palladium catalyst / Trost's ligand | Formation of precursor (144) then cyclization | 2,6-cis Tetrahydropyran (145) for (-)-Dactylolide | 72% | rsc.org |

| Vinyl Epoxide Ring Opening | Palladium catalyst | Formation of π-allylpalladium intermediate | 6-endo product | - | nih.gov |

| Oxidative Heck Redox-Relay | Pd(OAc)2 / PyrOx ligand / Cu(OTf)2 | Cyclization of dihydropyranyl alcohol | 2,6-trans-Tetrahydropyran | Excellent | acs.org |

Enantioselective and Diastereoselective Synthesis

Achieving the specific (2S,4R,5S) stereochemistry requires precise control over the formation of each chiral center. Modern synthetic methods increasingly employ asymmetric catalysis and substrate-controlled reactions to achieve high levels of enantioselectivity and diastereoselectivity.

The stereochemical outcome of cyclization reactions can be controlled through various means, including the use of chiral catalysts, chiral auxiliaries, or the inherent chirality of the starting material. rijournals.com

In the intramolecular allylation of (Z)-allylsilanes, the stereochemistry is dictated by the chair-like transition state of the oxocarbenium ion intermediate. organic-chemistry.org The reaction exhibits high 1,4-stereoinduction, meaning the relationship between the new stereocenters at C-2 and C-5 is fixed. The level of 1,3-stereoinduction (the relationship between C-2 and C-4) can be optimized by solvent choice, with apolar solvents favoring the desired stereoisomer, suggesting that electrostatic interactions are key to this control. nih.gov

For Prins-type cyclizations, stereoselectivity is influenced by the chair-like transition state, where substituents tend to occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. beilstein-journals.org The development of asymmetric Prins cyclizations using chiral promotors has enabled the enantioselective synthesis of cis-2,6-disubstituted tetrahydropyrans. nih.gov Furthermore, asymmetric hetero-Diels–Alder reactions have emerged as a powerful tool for constructing highly substituted tetrahydropyran rings with excellent stereocontrol. nih.gov Chiral phosphoric acids have also been utilized to catalyze intramolecular oxa-Michael cyclizations with high enantioselectivity (up to 99% ee). core.ac.ukwhiterose.ac.uk

Table 2: Factors Influencing Stereocontrol in THP Synthesis

| Method | Controlling Factor | Typical Outcome | Reference |

|---|---|---|---|

| Intramolecular Allylation | (Z)-Allylsilane geometry, chair-like transition state | High 1,3- and 1,4-stereoinduction | organic-chemistry.orgnih.gov |

| Prins Cyclization | Chair-like transition state, chiral catalysts | High diastereoselectivity (cis-2,6), enantioselectivity | beilstein-journals.orgnih.gov |

| Oxa-Michael Addition | Chiral phosphoric acid catalysts | High enantioselectivity | core.ac.ukwhiterose.ac.uk |

Role of Chiral Auxiliaries and Catalysts in Stereocontrol

Achieving the desired (2S,4R,5S) absolute configuration requires rigorous control over the stereochemical course of key bond-forming reactions. This is frequently accomplished through the use of either stoichiometric chiral auxiliaries or substoichiometric chiral catalysts. wikipedia.org

Chiral Auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis, particularly for aldol reactions and alkylations that can set multiple stereocenters. scielo.org.mxyoutube.comwilliams.edu For instance, an achiral N-acyl oxazolidinone can be enolized and reacted with an electrophile, with the bulky substituents on the auxiliary effectively shielding one face of the enolate, leading to a highly diastereoselective product formation. youtube.com Although a direct application to (2S,4R,5S)-tetrahydropyran-2,4,5-triol is not prominently documented, this strategy is a cornerstone for creating specific stereochemistries in acyclic precursors that could be later cyclized to form the tetrahydropyran ring.

Chiral Catalysts offer a more atom-economical approach, where a small amount of a chiral molecule generates a large quantity of enantiomerically enriched product. nih.gov In the context of tetrahydropyran synthesis, asymmetric Prins cyclizations are particularly relevant. nih.gov The Prins reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde to form a tetrahydropyranol. nih.gov The use of chiral Brønsted acids or chiral Lewis acid catalysts can render this process enantioselective. For example, BINOL-derived phosphoric acids and certain metal complexes have been shown to catalyze asymmetric Prins cyclizations, yielding tetrahydropyran rings with high levels of enantio- and diastereoselectivity. nih.gov While a specific catalyst for the (2S,4R,5S) isomer is not detailed in readily available literature, the principle involves the chiral catalyst creating a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

A study on the enantioselective synthesis of 2,4,5-trisubstituted tetrahydropyrans utilized a peptide-catalyzed Michael addition followed by a reductive cyclization, yielding products with high diastereoselectivity. clockss.org This highlights how catalytic asymmetric methods can be employed to set the stereocenters in a precursor, which is then cyclized to the desired tetrahydropyran ring system. clockss.org

Table 1: Comparison of Chiral Strategies for Stereocontrol

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A stereogenic group temporarily attached to the substrate to direct a diastereoselective reaction. | High reliability, predictability, and versatility. Products are diastereomers, allowing for easier separation. wikipedia.org | Requires stoichiometric amounts of the auxiliary. Additional synthetic steps for attachment and removal are needed. wikipedia.org |

| Chiral Catalyst | A substoichiometric amount of a chiral molecule that accelerates a reaction to form an enantiomerically enriched product. | High atom economy, amplification of chirality. nih.gov | Catalyst development can be challenging; may have limited substrate scope. |

Asymmetric Dihydroxylation and Kinetic Resolution Techniques

Asymmetric Dihydroxylation (AD) is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. The Sharpless Asymmetric Dihydroxylation is the most prominent example, utilizing osmium tetroxide as the primary oxidant in the presence of a chiral quinine-based ligand. wikipedia.orgacsgcipr.org Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the catalyst, oxidant (like K₃Fe(CN)₆), and a specific chiral ligand—(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β—which direct the dihydroxylation to opposite faces of the alkene. wikipedia.orgyoutube.com

This technique is highly relevant for the synthesis of this compound. A synthetic strategy could involve the creation of a dihydropyran precursor with an appropriately positioned double bond. Subsequent Sharpless AD would install two of the three required hydroxyl groups with specific stereochemistry. For example, dihydroxylation of a dihydropyran precursor could potentially establish the C4 and C5 hydroxyl groups stereoselectively. nih.gov The choice between AD-mix-α and AD-mix-β would be critical in obtaining the desired (4R,5S) configuration. This method has been successfully applied in the de novo enantioselective synthesis of complex polyhydroxylated molecules like hexafluorinated D-glucose, demonstrating its reliability in installing chirality in sugar-like structures. nih.gov

Kinetic Resolution is a technique used to separate a racemic mixture of chiral molecules by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. beilstein-journals.orgnih.gov One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. While the maximum yield for the converted product is 50%, this method can be highly effective for obtaining enantiomerically pure compounds. mdpi.com In a Dynamic Kinetic Resolution (DKR) , the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single stereoisomer of the product. mdpi.com

For the synthesis of this compound, kinetic resolution could be applied to a racemic mixture of a synthetic intermediate, such as a tetrahydropyranol with the incorrect stereochemistry at one center. A chiral acylation catalyst, for instance, could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, thereby resolving the mixture. beilstein-journals.org

Table 2: Key Features of Asymmetric Dihydroxylation and Kinetic Resolution

| Technique | Reagents/Catalysts | Application | Stereochemical Control |

|---|---|---|---|

| Sharpless AD | OsO₄ (cat.), K₃Fe(CN)₆, (DHQ)₂PHAL or (DHQD)₂PHAL (AD-mix-α/β) | Conversion of an alkene precursor (e.g., a dihydropyran) to a chiral vicinal diol. wikipedia.org | Face selectivity is determined by the choice of chiral ligand (α vs. β). youtube.com |

| Kinetic Resolution | Chiral catalysts (e.g., enzymes, isothioureas, phosphoric acids) with an achiral reagent. beilstein-journals.orgnih.gov | Separation of a racemic mixture of a synthetic intermediate. | Exploits different reaction rates of enantiomers with a chiral catalyst. |

Generation and Separation of Diastereoisomers

In many stereoselective syntheses, particularly those employing chiral auxiliaries, the products are a mixture of diastereomers. wikipedia.org Unlike enantiomers, diastereomers possess different physical properties (e.g., boiling point, melting point, solubility, and polarity), which allows for their separation by standard laboratory techniques such as flash column chromatography or crystallization. wikipedia.orgnih.gov

For the synthesis of this compound, a synthetic route might produce the desired diastereomer along with others, such as the (2R,4R,5S) or (2S,4S,5S) isomers. The generation of these diastereomeric mixtures is an inherent outcome of reactions where new stereocenters are formed in a molecule that already contains one or more stereocenters.

The separation of these diastereomers is a critical step to isolate the pure target compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. nih.gov Both normal-phase (using a polar stationary phase like silica (B1680970) gel) and reversed-phase (using a nonpolar stationary phase) HPLC can be effective. researchgate.netresearchgate.net The choice of the chromatographic system depends on the polarity of the diastereomers. For polyhydroxylated compounds like tetrahydropyran-triols, which are quite polar, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may also be suitable. researchgate.net In some cases, derivatization of the hydroxyl groups to form less polar esters or ethers can facilitate separation. rsc.org For larger scale preparations, fractional crystallization is often a more practical and economical method, provided a crystalline solid can be obtained. nih.gov

Precursor Design and Functional Group Transformations

The efficient construction of the this compound core relies heavily on the logical design of precursors and the strategic application of functional group transformations.

Synthesis from Carbohydrate Derivatives

Carbohydrates represent an abundant and inexpensive source of enantiomerically pure starting materials, often referred to as the "chiral pool". researchgate.netuh.edu Sugars like D-glucose, D-mannose, or D-xylose possess multiple stereocenters and hydroxyl groups, making them ideal precursors for highly functionalized, polyhydroxylated targets like this compound. researchgate.netnih.gov

A plausible synthetic strategy starting from D-glucose could involve several key transformations. D-glucose already contains the required stereochemistry that could correspond to the C4 and C5 positions of the target tetrahydropyran. The synthetic challenge lies in modifying the carbohydrate scaffold to form the tetrahydropyran ring and establish the correct stereochemistry at C2. This often involves:

Selective Protection: Differentiating between the multiple hydroxyl groups of the starting sugar using protecting groups (e.g., acetonides, benzyl (B1604629) ethers, silyl ethers) to allow for regioselective reactions.

Chain Modification: Modifying the carbon chain, for example, by removing the C6 carbon or converting the C1 aldehyde into a different functional group.

Ring Formation/Rearrangement: Manipulating the pyranose ring of the sugar, or cleaving it and re-cyclizing it to form the desired tetrahydropyran structure. Syntheses of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, provide well-established methodologies for C-C bond formation at the anomeric center, which is analogous to establishing the C2 stereocenter of the target molecule. nih.govnih.govresearchgate.netrsc.org

Incorporation of Specific Functional Groups

The synthesis of this compound from a precursor, whether derived from the chiral pool or assembled through asymmetric synthesis, requires a series of precise functional group transformations. These transformations are necessary to introduce or modify functionalities that facilitate key bond-forming or cyclization steps.

Key transformations can include:

Oxidation/Reduction: The oxidation of alcohols to aldehydes or ketones, or the reduction of carbonyls and esters to alcohols, are fundamental steps. For instance, a lactone precursor could be reduced to a lactol (a cyclic hemiacetal), which is a common intermediate in tetrahydropyran synthesis.

Olefin Synthesis: The introduction of a carbon-carbon double bond (e.g., via a Wittig reaction or elimination) is often crucial for subsequent reactions like asymmetric dihydroxylation or cyclization reactions. nih.gov

Protecting Group Manipulation: The judicious use of protecting groups is essential to mask reactive hydroxyl groups while other parts of the molecule are being modified. The choice of protecting group is critical, as they must be stable to the reaction conditions and selectively removable.

Process Chemistry Considerations in Synthesis

Translating a laboratory-scale synthesis to a larger, industrial scale introduces a new set of challenges that fall under the domain of process chemistry. The primary goals are to develop a process that is safe, cost-effective, robust, and environmentally sustainable. nih.gov

For the synthesis of a chiral intermediate like this compound, several factors are paramount:

Route Selection: Catalytic asymmetric methods are generally preferred over those using stoichiometric chiral auxiliaries due to better atom economy and reduced cost. nih.gov A synthesis starting from an inexpensive chiral pool material like D-glucose is also highly desirable.

Scalability of Reactions: Reactions that require cryogenic temperatures (-78 °C), hazardous reagents, or difficult work-up procedures are often problematic on a large scale. The Sharpless AD, for example, uses a catalytic amount of toxic osmium tetroxide, which requires careful handling and control to ensure minimal residual metal in the final product. acsgcipr.org

Purification Methods: While chromatography is a powerful tool for purification in the lab, it is often expensive and inefficient for large quantities. Process chemists aim to design syntheses where the desired intermediates and the final product can be purified by crystallization, which is more scalable and cost-effective. nih.gov

Developing a scalable route for this compound would involve optimizing reaction conditions to minimize side products, replacing problematic reagents with safer alternatives, and designing a purification strategy that avoids chromatography where possible.

Optimization of Reaction Conditions (e.g., Temperature, Solvents)

The successful synthesis of complex stereodefined molecules like this compound hinges on the meticulous optimization of reaction conditions. Key parameters such as temperature, solvent, catalysts, and reaction time collectively influence reaction kinetics, equilibrium positions, and, most critically, the stereochemical outcome. The optimization process is a systematic investigation aimed at maximizing the yield of the desired stereoisomer while minimizing side reactions and the formation of unwanted isomers. scielo.brchemrxiv.org

Temperature control is a critical factor. Many stereoselective reactions, such as the Prins cyclization often used to form tetrahydropyran rings, are performed at low temperatures (e.g., -78 °C) to enhance diastereoselectivity by favoring the thermodynamically more stable transition state. organic-chemistry.org Conversely, some reactions may require heating or reflux to overcome activation energy barriers, though this can sometimes lead to reduced selectivity. researchgate.net The optimal temperature is therefore a balance between reaction rate and stereocontrol.

The choice of solvent is equally crucial, as it can affect reactant solubility, stabilize transition states, and influence reaction pathways. Solvents are broadly categorized by their polarity (polar vs. nonpolar) and their ability to donate protons (protic vs. aprotic). For instance, nonpolar solvents like toluene (B28343) or dioxane have been found to be effective in certain cyclization reactions, while polar aprotic solvents such as acetonitrile (B52724) or tetrahydrofuran (THF) are also common. researchgate.netnih.gov In some modern, "greener" approaches, water has been used as a solvent for reactions like the phosphomolybdic acid-catalyzed Prins cyclization, offering environmental benefits and sometimes unique selectivity. organic-chemistry.org The selection of the ideal solvent often involves screening a range of options to find the best balance of yield and stereoselectivity. scielo.brchemrxiv.orgnih.gov

The following table summarizes the typical effects of varying reaction conditions in the synthesis of substituted tetrahydropyrans, based on general principles of organic synthesis.

Table 1: Influence of Reaction Parameters on Tetrahydropyran Synthesis

| Parameter | Variation | General Effect on Reaction | Rationale |

|---|---|---|---|

| Temperature | Lowering Temperature (e.g., -78 °C to 0 °C) | Often increases stereoselectivity; may decrease reaction rate. | Favors the lowest energy transition state, enhancing control over stereochemistry. |

| Increasing Temperature (e.g., Room Temp. to Reflux) | Increases reaction rate; may decrease stereoselectivity. researchgate.net | Provides energy to overcome activation barriers, but can enable alternative reaction pathways or epimerization. | |

| Solvent | Nonpolar Aprotic (e.g., Toluene, Benzene) | Can be effective for specific cyclizations, influencing reagent reactivity. researchgate.net | Solvation effects can alter the stability of intermediates and transition states. |

| Polar Aprotic (e.g., THF, Acetonitrile) | Commonly used, balances solubility of polar reactants and reagents. nih.gov | Can stabilize charged intermediates or transition states without interfering via proton donation. |

Purification Techniques for Synthetic Intermediates and Products

The isolation and purification of synthetic intermediates and the final this compound product are critical steps to obtain materials of high purity. Given the polyhydroxylated and chiral nature of the target molecule, purification strategies must be capable of separating the desired product from starting materials, reagents, byproducts, and, most importantly, other stereoisomers. The two most powerful and commonly employed techniques for this purpose are column chromatography and crystallization. rjptonline.org

Column Chromatography: This is a versatile technique used extensively for the purification of organic compounds. nih.gov The crude reaction mixture is loaded onto a stationary phase (most commonly silica gel) and eluted with a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase. nih.gov

Flash Chromatography: A rapid form of column chromatography using moderate pressure to force the solvent through the column, significantly speeding up the separation process. It is often the first method used to separate major components of a reaction mixture. researchgate.net The choice of eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is critical for achieving good separation of compounds with different polarities.

High-Performance Liquid Chromatography (HPLC): An advanced form of column chromatography that uses high pressure to pump the mobile phase through a column packed with smaller particles, providing much higher resolution. researchgate.net Preparative HPLC can be used to separate stereoisomers that are difficult to distinguish by other means. Chiral stationary phases are specifically designed to separate enantiomers.

Crystallization: This is a powerful purification technique for solid compounds that can yield material of very high purity. rjptonline.org The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a supersaturated solution, and then allowing the solution to cool slowly. researchgate.net As the solubility decreases, the desired compound preferentially forms a crystal lattice, excluding impurities. unifr.chresearchgate.net The choice of crystallization solvent is paramount; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Sometimes, a multi-solvent system (e.g., dissolving in methanol (B129727) and adding diethyl ether) is required to induce crystallization. unifr.ch Seeding with a pure crystal can sometimes be used to initiate the crystallization process. unifr.ch

The following table provides a comparative overview of common purification techniques relevant to the synthesis of polyhydroxylated tetrahydropyrans.

Table 2: Comparison of Purification Techniques

| Technique | Principle of Separation | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| Flash Chromatography | Differential adsorption on a solid stationary phase (e.g., silica gel). researchgate.net | Routine purification of reaction mixtures; separation of compounds with different polarities. | Fast, efficient for large-scale purification, widely applicable. | Limited resolution for very similar compounds (e.g., some diastereomers). |

| Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. researchgate.net | Separation of difficult-to-separate mixtures, such as diastereomers or enantiomers (with a chiral column). | Excellent resolution and purity achievable. | More expensive, lower sample capacity, requires specialized equipment. |

| Crystallization | Differential solubility leading to the formation of a pure solid crystal lattice from a supersaturated solution. rjptonline.orgresearchgate.net | Final purification step for solid products to achieve high purity; can sometimes separate isomers. | Can yield exceptionally pure material, cost-effective for large scales. | Not all compounds crystallize easily; can result in significant material loss. unifr.ch |

| Extraction | Differential solubility of a compound in two immiscible liquid phases (e.g., aqueous and organic). rsc.org | Initial work-up step to remove water-soluble or acid/base impurities. | Simple, rapid, good for initial cleanup. | Inefficient for separating compounds with similar solubility. |

Chemical Reactivity and Transformation of 2s,4r,5s Tetrahydropyran 2,4,5 Triol Derivatives

Reactions of Hydroxyl Groups

The hydroxyl groups of (2S,4R,5S)-tetrahydropyran-2,4,5-triol derivatives are primary sites for chemical modification. Their reactivity is influenced by their position on the ring and the stereochemical environment. Common transformations include esterification, etherification, and oxidation.

Esterification and Etherification: The hydroxyl groups can be readily converted to esters and ethers to modify the molecule's properties or to act as protecting groups during multi-step syntheses. Regioselectivity can often be achieved based on the different steric environments of the hydroxyl groups. For instance, the C5 hydroxyl, being a secondary alcohol, may exhibit different reactivity compared to the C2 hemiacetal and the C4 secondary alcohol. Site-selective acylations of polyols can be achieved using metal-template-driven methods, which can be applied to complex molecules containing multiple hydroxyl groups. nih.gov

Oxidation: The secondary hydroxyl groups at C4 and C5 can be oxidized to the corresponding ketones under controlled conditions. The choice of oxidizing agent is critical to avoid over-oxidation or side reactions. Common reagents for the oxidation of secondary alcohols to ketones include chromic acid, pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane. masterorganicchemistry.comlibretexts.orglscollege.ac.inchemguide.co.ukbyjus.com The specific reagent is chosen based on the desired selectivity and the tolerance of other functional groups within the molecule.

Table 1: Representative Oxidation Reactions of Secondary Alcohols in Pyranose-like Scaffolds

| Starting Material (Secondary Alcohol) | Oxidizing Agent | Product (Ketone) | Reference |

| Propan-2-ol | Acidified Potassium Dichromate | Propanone | byjus.com |

| Generic Secondary Alcohol | Pyridinium Chlorochromate (PCC) | Ketone | libretexts.org |

| Generic Secondary Alcohol | Dess-Martin Periodinane | Ketone | lscollege.ac.in |

Anomeric Reactivity and Glycosylation Analogs

The C2 position of this compound is a hemiacetal, which imparts unique reactivity characteristic of an anomeric center in carbohydrates. This position is a key site for the formation of glycosidic linkages. As an analog of a 2-deoxy sugar, its glycosylation reactions are of significant interest in the synthesis of oligosaccharides and glycoconjugates.

The stereochemical outcome of glycosylation reactions involving 2-deoxy sugar donors is challenging to control due to the absence of a participating group at the C2 position. nih.govmdpi.com The formation of either α- or β-glycosides is influenced by several factors, including the nature of the glycosyl donor, the promoter, the solvent, and the nucleophilicity of the acceptor. nih.govacs.org

Strategies to achieve stereoselective glycosylation of 2-deoxy sugars often involve the use of specific activating agents and reaction conditions. For instance, the use of N-sulfonyl imidazoles can activate 2-deoxy hemiacetals for nucleophilic displacement, favoring the formation of β-glycosides. nih.gov Transition metal catalysis, such as with gold or palladium, has also been employed to activate alkyne-containing glycosyl donors, proceeding with inversion of configuration. mdpi.com

Table 2: Factors Influencing Stereoselectivity in 2-Deoxyglycoside Synthesis

| Factor | Influence on Stereoselectivity | Example | Reference |

| Glycosyl Donor | The nature of the leaving group at the anomeric center affects reactivity and stereochemical outcome. | Glycosyl halides, thioglycosides, and trichloroacetimidates are common donors. | nih.govacs.org |

| Promoter/Catalyst | Lewis acids or transition metals can activate the donor and influence the reaction pathway. | TMSOTf, silver salts, and gold complexes are used as promoters. | mdpi.com |

| Solvent | The polarity of the solvent can impact the stability of intermediates and the nature of the transition state. | Nonpolar solvents may favor SN2-like pathways. | nyu.edu |

| Acceptor Nucleophilicity | The reactivity of the alcohol acceptor can influence the reaction mechanism. | Highly reactive nucleophiles may favor SN2-like reactions. | nih.gov |

Substitution Reactions on Modified Tetrahydropyran (B127337) Scaffolds

Beyond reactions of the hydroxyl groups, the tetrahydropyran ring itself can be a scaffold for further functionalization. Nucleophilic substitution reactions can be employed to introduce a variety of substituents at different positions, provided a suitable leaving group is present.

For instance, if one of the hydroxyl groups at C4 or C5 is converted into a good leaving group, such as a tosylate or mesylate, it can be displaced by a nucleophile. The stereochemical outcome of such reactions is typically governed by an SN2 mechanism, resulting in an inversion of configuration at the reaction center. The stereoselectivity of nucleophilic substitution on tetrahydropyran acetals is influenced by the reaction solvent and the nature of the nucleophile. nyu.edunih.gov Nonpolar solvents tend to favor SN2 products. nyu.edu

Stability and Degradation Pathways of Tetrahydropyran-Triol Moieties in Complex Molecules

The stability of the this compound moiety is a critical consideration, particularly when it is part of a larger, biologically active molecule. Degradation can occur under various conditions, including oxidative, acidic, and photochemical stress.

The vicinal diol arrangement at C4 and C5 is a potential site for oxidative cleavage. Strong oxidizing agents, such as periodic acid (HIO4) or lead tetraacetate, can cleave the carbon-carbon bond between the two hydroxyl-bearing carbons. wikibooks.orgpearson.comijsr.netlibretexts.org This reaction proceeds through a cyclic periodate (B1199274) ester intermediate and results in the formation of two carbonyl compounds. pearson.comijsr.net The nature of the resulting products (aldehydes or ketones) depends on the substitution pattern of the original diol. In the case of the this compound core, such cleavage would lead to the opening of the tetrahydropyran ring.

Table 3: Products of Periodic Acid Cleavage of Vicinal Diols

| Carbon Atom Configuration | Product upon Cleavage |

| Primary Alcohol | Formaldehyde |

| Secondary Alcohol | Formic Acid |

| Aldehyde | Formic Acid |

| Ketone | Carbon Dioxide |

Source: Adapted from structural biochemistry principles of periodic acid degradation. wikibooks.org

The glycosidic linkage at the anomeric C2 position is susceptible to acid-catalyzed hydrolysis. The mechanism of this reaction typically involves protonation of the glycosidic oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water leads to the formation of the hemiacetal and the release of the aglycone. The rate of hydrolysis is dependent on the pH and the stereochemistry of the glycosidic bond.

The photochemical stability of tetrahydropyran-triol moieties is an area of interest, particularly for compounds that may be exposed to light. While specific studies on the photodegradation of this compound are not extensively detailed in the provided search results, general principles suggest that the presence of chromophores within the molecule or in the surrounding environment could lead to photo-initiated degradation pathways. For instance, photoinduced cleavage of a C-S bond in thioglycosides has been shown to generate a glycosyl radical, which can then be oxidized to an oxocarbenium ion, leading to glycosylation or degradation. acs.org

Spectroscopic and Advanced Analytical Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of organic molecules in solution. For a molecule like (2S,4R,5S)-tetrahydropyran-2,4,5-triol, which can exist in equilibrium between its anomers, NMR provides detailed information on the chemical environment, connectivity, and spatial proximity of individual protons and carbon atoms.

One-dimensional NMR spectra provide fundamental information about the structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (integration). The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical nature (e.g., C-O, CH, CH₂).

For this compound, which is the α-pyranose form of 2-deoxy-D-ribose, the ¹H NMR spectrum would show distinct signals for each proton. The anomeric proton (H-2) is typically found at a characteristic downfield chemical shift. The protons at C-2 are diastereotopic and would appear as separate multiplets. The chemical shifts and coupling constants (J-values) are highly dependent on the stereochemical orientation of the substituents.

Table 1: Illustrative ¹H NMR Data for the α-anomer of 2-Deoxy-D-ribopyranose in D₂O (Data is based on typical values for 2-deoxy-D-ribose and its derivatives)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2α | ~5.30 | dd | 3.5, 1.8 |

| H-2ax | ~1.97 | ddd | 12.8, 11.5, 3.5 |

| H-2eq | ~2.01 | ddd | 12.8, 5.2, 1.8 |

| H-4 | ~4.12 | m | |

| H-5 | ~3.96 | m | |

| H-6ax | ~3.61 | dd | 11.5, 5.5 |

| H-6eq | ~3.70 | dd | 11.5, 2.5 |

Table 2: Illustrative ¹³C NMR Data for the α-anomer of 2-Deoxy-D-ribopyranose in D₂O (Data is based on typical values for 2-deoxy-D-ribose and its derivatives)

| Carbon | Chemical Shift (ppm) |

| C-2 | ~93.5 |

| C-3 | ~36.8 |

| C-4 | ~69.8 |

| C-5 | ~72.5 |

| C-6 | ~65.9 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and for determining the relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-2 and the H-3 protons, H-3 with H-4, H-4 with H-5, and H-5 with the H-6 protons, thus establishing the proton connectivity around the pyranose ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This is a powerful tool for determining the relative stereochemistry. For example, in the α-anomer, a strong NOE would be expected between the axial H-2 and the axial protons at H-4 and H-6.

In solution, 2-deoxy-D-ribose exists as an equilibrium mixture of its α- and β-pyranose and furanose forms. The ratio of these anomers can be determined by integrating the well-resolved signals of the anomeric protons in the ¹H NMR spectrum. The distinct chemical shifts of the anomeric protons for each isomer allow for their individual quantification. For example, the α-anomeric proton typically appears at a lower field than the β-anomeric proton.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the elemental composition.

For this compound (C₅H₁₀O₄), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum, often obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), provides valuable structural information. Typical fragmentation pathways for pyranose structures involve the cleavage of the ring and the loss of water or other small molecules, which can help to confirm the proposed structure.

Table 3: Expected Mass Spectrometry Data for C₅H₁₀O₄

| Ion | m/z (calculated) | Analysis |

| [M+H]⁺ | 135.0657 | Molecular ion (protonated) |

| [M+Na]⁺ | 157.0477 | Sodium adduct |

| [M-H₂O+H]⁺ | 117.0551 | Loss of water |

| [M-2H₂O+H]⁺ | 99.0446 | Loss of two water molecules |

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers in the molecule. To perform this analysis, a single crystal of the compound of sufficient quality is required. The resulting electron density map allows for the unambiguous assignment of the (2S,4R,5S) configuration.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of the different isomers of tetrahydropyran-2,4,5-triol and for assessing the purity of the isolated compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and purification of carbohydrate isomers. Using a suitable stationary phase (e.g., a normal-phase silica (B1680970) column or a specialized carbohydrate column) and mobile phase, it is possible to separate the α and β anomers of the pyranose and furanose forms. The purity of a sample can be determined by the presence of a single peak in the chromatogram.

Gas Chromatography (GC): For GC analysis, the hydroxyl groups of the sugar are typically derivatized (e.g., by silylation or acetylation) to increase their volatility. GC can provide excellent separation of different isomers and is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

Table 4: Chromatographic Methods for Analysis

| Technique | Stationary Phase Example | Mobile Phase/Conditions Example | Application |

| HPLC | Amino-propyl bonded silica | Acetonitrile (B52724)/Water gradient | Separation of anomers, purity assessment |

| GC-MS | Capillary column (e.g., DB-5) | Temperature programming | Separation and identification of derivatized isomers |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of underivatized and derivatized monosaccharides. The separation of isomers is challenging, often requiring specialized stationary phases and mobile phase conditions. Difficulties in resolution can arise from the myriad of different carbohydrate structures available. researchgate.net

One common approach involves anion-exchange chromatography, where the separation of aldoses can be influenced by the concentration of the sodium hydroxide (B78521) eluent. nih.gov For instance, studies on aldopentoses have shown that elution order is dependent on factors beyond just pKa values, with the proportion of the furanose form of the sugar potentially playing a role in retention on the column. nih.gov

For analyses where UV detection is desired, a derivatization step is necessary as simple carbohydrates lack a strong chromophore. clemson.edu A frequently used derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of sugars under mild conditions. nih.gov The resulting PMP-sugar derivatives can be effectively separated on reversed-phase columns, such as a C18 column, and detected with high sensitivity using a Diode Array Detector (DAD). nih.gov The separation of these derivatives is influenced by factors including the mobile phase pH and the acetonitrile content in the gradient. nih.gov Chiral stationary phases, such as the Chiralpak AD-H column, have also been successfully employed to separate both anomers (α and β forms) and enantiomers (D and L forms) of various monosaccharides in a single chromatographic run. researchgate.net

| Parameter | Method A: PMP Derivatization nih.gov | Method B: Chiral Separation researchgate.net |

|---|---|---|

| Stationary Phase (Column) | Zorbax Extend C18 | Chiralpak AD-H |

| Mobile Phase | Gradient of 100 mM sodium phosphate (B84403) buffer (pH 8.0) and acetonitrile | Isocratic mixture of acetonitrile and water |

| Detection | Diode Array Detector (DAD) | Refractive Index (RI) |

| Temperature | 25 °C | 40 °C |

| Application | Analysis of neutral and acidic monosaccharides after PMP derivatization | Simultaneous separation of enantiomers and anomers of underivatized monosaccharides |

UPLC and LC-MS Techniques

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller sub-2 µm particles to achieve faster analysis times, improved resolution, and enhanced sensitivity. waters.com When coupled with mass spectrometry (MS), UPLC-MS becomes a powerful tool for the definitive analysis of carbohydrates. Mass spectrometry is a highly desirable detection technique as it is approximately 100-fold more sensitive than refractive index detection. waters.com

For the analysis of polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode. Columns such as the ACQUITY UPLC BEH Amide are specifically designed for separating polar analytes. waters.com These columns allow for the use of high pH mobile phases, which can improve chromatographic resolution and enhance the MS signal intensity without requiring derivatization. waters.com

The coupling of UPLC with an electrospray ionization (ESI) source allows for the gentle ionization of the carbohydrate molecules, which can then be detected by the mass spectrometer. nih.gov The MS provides a mass-to-charge ratio (m/z), confirming the molecular weight of the compound. biorxiv.org A significant challenge in carbohydrate analysis is the differentiation of isomers, which have identical masses. biorxiv.org The chromatographic separation provided by UPLC is therefore essential to resolve these isomers before they enter the mass spectrometer. nih.govacs.org For more complex mixtures, gradient elution is required to achieve adequate separation. waters.com Dynamic Multiple Reaction Monitoring (dMRM) mode in a triple quadrupole mass spectrometer (QqQ-MS) can be used for highly sensitive and selective quantification of target monosaccharides, even in complex biological matrices. nih.gov

| Parameter | Method C: HILIC-MS waters.com | Method D: PMP Derivatization nih.gov |

|---|---|---|

| Stationary Phase (Column) | ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) | Not specified, optimized for PMP-derivatives |

| Mobile Phase | Isocratic or Gradient of Acetonitrile/Water with 0.05% NH4OH | Binary gradient of water and 95% acetonitrile |

| Detection | Mass Spectrometry (MS) | Triple Quadrupole Mass Spectrometry (QqQ-MS) |

| Ionization Source | Not specified, compatible with high pH | Electrospray Ionization (ESI), positive ion mode |

| Flow Rate | 0.13 mL/min | 0.5 mL/min |

| Application | Rapid and direct analysis of underivatized simple and complex carbohydrates | Quantitation of PMP-derivatized neutral and acidic monosaccharides |

Application of Tetrahydropyran 2,4,5 Triol As a Core Scaffold in Complex Molecular Architecture

Role in Natural Product Total Synthesis

The tetrahydropyran (B127337) (THP) motif is a ubiquitous structural feature in a vast number of natural products, exhibiting a wide spectrum of biological activities. The defined stereochemistry of (2S,4R,5S)-tetrahydropyran-2,4,5-triol makes it an attractive starting material or key intermediate in the total synthesis of these complex molecules.

The synthesis of natural product-like scaffolds is a cornerstone of drug discovery, enabling the exploration of novel chemical space. The this compound core can be elaborated into various mono-, bi-, and tricyclic systems that mimic the core structures of natural products. Methodologies such as ring-closing metathesis and intramolecular cyclizations are often employed to construct these intricate frameworks from precursors incorporating the tetrahydropyran unit.

The tetrahydropyran ring is a key structural element in numerous terpenes and polyketides, many of which are isolated from marine organisms and possess potent biological activities. Synthetic strategies toward these natural products often involve the incorporation of a pre-functionalized tetrahydropyran ring, such as this compound, to control the stereochemistry of the final molecule. The strategic installation of this scaffold can significantly streamline the synthetic route to these complex natural products. For instance, the tetrahydrofuran (B95107) motif, a related five-membered ring system, is also prevalent in marine-derived terpenoids and polyketides, and synthetic approaches to these compounds often provide insights applicable to their tetrahydropyran-containing counterparts.

| Natural Product Class | Role of Tetrahydropyran Scaffold | Representative Synthetic Strategy |

| Terpenes | Provides a key stereochemical and structural element. | Incorporation of a chiral tetrahydropyran building block early in the synthesis. |

| Polyketides | Forms the core of macrolide structures. | Stepwise elaboration of a tetrahydropyran-containing fragment before macrolactonization. |

Design of Carbohydrate Mimics and Glycosidase Inhibitors

Due to its structural resemblance to natural pyranose sugars, this compound serves as an excellent scaffold for the design of carbohydrate mimics. These mimics can interfere with carbohydrate-mediated biological processes, including the enzymatic activity of glycosidases. By modifying the hydroxyl groups or replacing the ring oxygen with other atoms, researchers can develop potent and selective glycosidase inhibitors. Carbasugars, where the endocyclic oxygen is replaced by a methylene (B1212753) group, are a notable class of carbohydrate mimics that often exhibit enhanced stability and inhibitory activity.

| Mimic/Inhibitor Type | Design Strategy | Target Enzyme Class |

| Carbohydrate Mimics | Modification of hydroxyl groups; introduction of non-natural substituents. | Glycosyltransferases, Lectins |

| Glycosidase Inhibitors | Replacement of the anomeric hydroxyl or ring oxygen to prevent hydrolysis. | Glycosidases |

Development of Peptidomimetic Scaffolds

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a major focus in drug discovery to overcome the limitations of peptide-based therapeutics, such as poor bioavailability and rapid degradation. Carbohydrate-derived scaffolds are attractive for this purpose due to their rigid and stereochemically defined nature, which allows for the precise spatial arrangement of functional groups to mimic peptide secondary structures like β-turns. While the general use of sugar amino acids and other carbohydrate-based scaffolds in peptidomimetic design is well-established, a specific application of this compound as a peptidomimetic scaffold is not extensively documented in the reviewed literature. However, its polyfunctionality and defined stereochemistry make it a theoretically viable candidate for such applications.

Scaffold for Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors and Related Analogs

Perhaps the most significant application of the this compound scaffold is in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. These drugs are a major class of therapeutics for the management of type 2 diabetes. The tetrahydropyran ring mimics the glucose moiety that is the natural substrate for SGLT2, while the aglycone portion, attached to the anomeric carbon, provides the necessary potency and selectivity.

Extensive research has focused on the structural modification of the this compound core in SGLT2 inhibitors to optimize their pharmacokinetic and pharmacodynamic properties. Key modifications include:

Modification of the Aglycone Moiety: The aromatic or heteroaromatic aglycone portion is crucial for high-affinity binding. Variations in this part of the molecule have led to the discovery of highly potent and selective inhibitors.

Modification of the Glycosidic Linkage: Replacing the O-glycosidic bond with a more stable C-glycosidic bond has been a critical advancement, leading to compounds with improved metabolic stability.

Modification of the Tetrahydropyran Ring: Alterations to the hydroxyl groups on the tetrahydropyran ring can influence selectivity and binding affinity. For example, the introduction of a thio-sugar moiety has been shown to confer tight binding to SGLT2.

| SGLT2 Inhibitor | Key Structural Feature | Impact of Modification |

| Dapagliflozin | C-glycoside with a chlorophenyl ethyl aglycone. | Increased metabolic stability compared to O-glycosides. |

| Canagliflozin | C-glycoside with a thiophene-containing aglycone. | High potency and selectivity for SGLT2. |

| Empagliflozin | C-glycoside with a tetrahydrofuran-containing aglycone. | Potent and selective SGLT2 inhibition. |

| Ertugliflozin | O-glycoside with a spiroketal system. | High selectivity and lipophilicity. |

| Luseogliflozin | 5-thio-D-glucitol derivative. | Tight and slow dissociation from the SGLT2 binding site. |

Investigation of Biological Activity and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Studies (In Vitro)

The tetrahydropyran (B127337) ring system is a core feature in various biologically active molecules and has been investigated for its role in modulating enzyme activity.

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable glucose. mdpi.com Inhibition of this enzyme can delay carbohydrate digestion, thereby reducing post-meal blood glucose spikes. nih.gov While the tetrahydropyran scaffold is present in various α-glucosidase inhibitors, specific inhibitory data for the simple (2S,4R,5S)-tetrahydropyran-2,4,5-triol molecule is not extensively documented in dedicated studies. However, research on more complex molecules incorporating a pyran ring, such as 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives, has demonstrated notable in vitro activity against α-glucosidase. researchgate.net For instance, certain synthesized pyran derivatives have shown potent inhibition, with IC50 values indicating stronger activity than the standard drug, acarbose. mdpi.comresearchgate.net The inhibitory mechanism often involves interactions between the hydroxyl groups of the pyran ring and the active site of the enzyme. researchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Selected Pyran Derivatives

| Compound Type | Example Compound | Reported IC50 Value (μM) | Reference Compound (Acarbose) IC50 (μM) |

|---|---|---|---|

| 1H-pyrano[2,3-d]pyrimidine derivative | Ethyl ester 8t | 45.63 ± 1.14 | Not specified in study |

| Metabolite from Dryopteris cycadina | Compound 3 | 133 ± 6.90 | 290 ± 0.54 |

| Metabolite from Dryopteris cycadina | Compound 5 | 146 ± 1.93 | 290 ± 0.54 |

The this compound moiety serves as the foundational core for a significant class of therapeutic agents known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. google.com SGLT2 is a protein primarily found in the kidneys that facilitates the reabsorption of glucose back into the bloodstream. google.com Inhibition of SGLT2 blocks this reabsorption, leading to the excretion of excess glucose in the urine. google.com

The interaction with SGLT2 is not attributed to the simple tetrahydropyran triol core itself, but rather to large C-aryl glycoside derivatives that feature this core. In these complex molecules, the glucose-like pyran ring is crucial for recognition and binding within the SGLT2 active site. The additional aromatic (aryl) portions of the molecule contribute significantly to the binding affinity and selectivity for SGLT2 over other transporters like SGLT1. google.com This targeted inhibition reduces renal glucose reabsorption, a key mechanism in managing hyperglycemia. google.com

Beyond the well-documented interactions with α-glucosidase and SGLT2, the tetrahydropyran scaffold is explored for other biological activities. In vitro studies on related tetrahydropyran compounds have suggested potential to induce apoptosis in certain cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), through the activation of caspase pathways. Furthermore, structurally similar polyol compounds, such as methoxylated tetrahydropyran-triols, have been investigated for antioxidant properties, which are attributed to their ability to scavenge free radicals and reduce oxidative stress. smolecule.com

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of molecules built upon the this compound framework is highly dependent on their three-dimensional structure and chemical modifications. SAR analysis provides critical insights into how specific structural features influence their inhibitory activity.

Stereochemistry plays a definitive role in the biological activity of SGLT2 inhibitors. The specific spatial arrangement of the hydroxyl groups and the C-aryl substituent on the tetrahydropyran ring is essential for effective binding to the SGLT2 transporter. A critical feature is the configuration at the anomeric carbon (the carbon atom bonded to two oxygen atoms). SGLT2 inhibitors are typically β-C-arylglucosides, meaning the C-aryl group is in the beta configuration. google.com The alpha-anomer, where the C-aryl group has the opposite orientation, generally exhibits significantly diminished pharmacological activity, underscoring the precise stereochemical requirements for target engagement. The chair conformation of the glucopyranose ring is also preserved, which is considered essential for SGLT2 inhibition.

Table 2: Impact of Anomeric Configuration on SGLT2 Activity

| Anomeric Configuration | Description | Relative Biological Activity |

|---|---|---|

| β (Beta) Anomer | The C-aryl substituent is equatorial to the pyran ring. This is the configuration of active SGLT2 inhibitors like empagliflozin. | High |

| α (Alpha) Anomer | The C-aryl substituent is axial to the pyran ring. This configuration is considered a stereochemical impurity. | Diminished / Low |

The core this compound structure is a scaffold upon which extensive derivatization is performed to achieve potent and selective SGLT2 inhibition. The nature and position of substituents on the C-aryl ring system are critical determinants of activity.

Key derivatizations include:

Halogen Substitution: A chloro substituent on the proximal phenyl ring is a common feature in many SGLT2 inhibitors. Replacing this with other halogens, such as bromo, can alter the electronic and steric properties, which may impact binding affinity. A larger atom like bromine might sterically hinder optimal binding, potentially reducing potency compared to the chloro analog.

Distal Phenyl Ring Modifications: The substituent on the second, more distant phenyl ring is crucial for potency and selectivity. For example, replacing a simple ethoxy group with a tetrahydrofuran-3-yl-oxy group can significantly influence the interaction with the SGLT2 binding pocket.

Glycosidic Oxygen Replacement: The replacement of the glycosidic oxygen with a methylene (B1212753) group to form a C-glycoside is a hallmark of modern SGLT2 inhibitors. This change increases the molecule's stability against gastrointestinal hydrolysis by glucosidases, enhancing its viability as an oral drug.

Table 3: Effect of Derivatization on SGLT2 Inhibitor Properties

| Structural Moiety | Modification Example | Observed Impact |

|---|---|---|

| Proximal Phenyl Ring | Substitution of chloro with bromo | May reduce potency due to steric hindrance. |

| Pyran Ring | Addition of a methoxy (B1213986) group | Increases lipophilicity. |

| Hydroxymethyl Group | Replacement with a methylthio group | Can enhance metabolic stability but may reduce solubility. |

Molecular Interaction and Binding Studies (Computational and In Vitro)

No molecular docking or dynamics simulation studies have been published for this compound. Such computational studies are crucial for predicting the binding affinity and interaction patterns of a compound with biological targets, thereby offering insights into its potential mechanism of action. The lack of this data means that the specific protein targets and the nature of the molecular interactions for this compound remain unknown.

Specific in vitro evaluations of the antiviral activity of this compound have not been reported in the scientific literature. Testing against a panel of viruses in a controlled laboratory environment is the standard procedure to identify and characterize any potential antiviral properties. The absence of such research indicates that its capacity to inhibit viral replication is currently undetermined.

Q & A

Q. What are the common synthetic routes for (2S,4R,5S)-tetrahydropyran-2,4,5-triol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis often employs stereoselective strategies, such as organocatalytic cyclization or asymmetric epoxide ring-opening reactions. For example, Liu and Loh (2007) demonstrated a highly stereoselective route to 2,4,5-trisubstituted tetrahydropyrans using bromine-mediated cyclization under controlled temperatures (40–60°C) and inert atmospheres to preserve stereochemical integrity . Key factors include:

- Catalysts : Chiral catalysts (e.g., thiourea-based organocatalysts) to enforce 2,6-cis configurations.

- Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and stereoselectivity.

- Temperature : Lower temperatures (0–25°C) reduce racemization risks.

Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR, coupled with 2D techniques (COSY, HSQC), resolve stereochemistry. For instance, Han et al. (2016) used ¹H NMR (300 MHz) to assign peaks for hydroxyl and methylene groups in similar triol derivatives, with δ 3.58–5.45 ppm correlating to pyran ring protons .

- X-ray Crystallography : Definitive confirmation of absolute configuration.

- HPLC with Chiral Columns : Separates enantiomers using polar mobile phases (e.g., acetonitrile/water with 0.1% TFA) .

Q. What are the key physicochemical properties influencing reactivity in glycosylation or derivatization reactions?

- Methodological Answer :

- Hydroxyl Group Orientation : The 2S,4R,5S configuration creates hydrogen-bonding networks, increasing solubility in polar solvents (e.g., methanol, DMSO) .

- Hydrolytic Stability : Susceptibility to acidic/basic conditions requires pH monitoring (optimal range: 6–8) to prevent ring-opening .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments observed in NMR data for derivatives?

- Methodological Answer :

- 2D NMR Analysis : NOESY/ROESY correlations identify spatial proximity of protons (e.g., axial vs. equatorial hydroxyls) .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and compares them to experimental data. For example, deviations >0.3 ppm suggest misassigned stereocenters .

Q. What strategies enhance the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Storage : Anhydrous conditions (argon atmosphere) at –20°C prevent hygroscopic degradation .

- Buffering : Use phosphate buffers (pH 7.4) to stabilize hydroxyl groups during enzymatic assays .

Q. How can computational modeling predict the biological activity of derivatives targeting bacterial FimH adhesins?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with FimH’s mannose-binding pocket. Han et al. (2016) optimized mannoside antagonists by simulating hydrogen bonds between triol hydroxyls and FimH residues (e.g., Asp47, Asn135) .

- Structure-Activity Relationships (SAR) : Modifications at the C4/C5 hydroxyls (e.g., fluorination) improve binding affinity by 10–100-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.